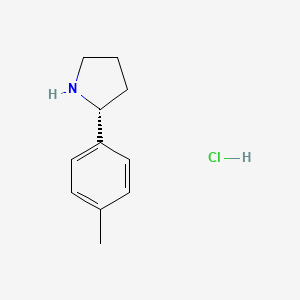
(R)-2-(p-Tolyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the code “MFCD12910604” is a chemical substance with specific properties and applications. It is essential to understand its structure, preparation methods, chemical reactions, and applications to appreciate its significance in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD12910604” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves a series of steps, including the selection of appropriate starting materials, reaction conditions such as temperature and pressure, and purification methods to obtain the final product.
Industrial Production Methods
In industrial settings, the production of “MFCD12910604” is scaled up to meet commercial demands. This involves optimizing the synthetic route for large-scale production, ensuring consistent quality, and adhering to safety and environmental regulations. Industrial production methods may include continuous flow processes, batch reactions, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD12910604” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD12910604” into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
The reactions involving “MFCD12910604” typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
“MFCD12910604” has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may have applications in biological studies, including enzyme inhibition and protein interactions.
Medicine: Research into the compound’s potential therapeutic effects and mechanisms of action is ongoing.
Industry: “MFCD12910604” is utilized in industrial processes, including the production of pharmaceuticals and specialty chemicals.
Mécanisme D'action
The mechanism by which “MFCD12910604” exerts its effects involves specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Understanding the molecular targets and pathways involved is crucial for elucidating its biological and therapeutic effects.
Propriétés
Numéro CAS |
1227798-74-4 |
|---|---|
Formule moléculaire |
C11H16ClN |
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
(2R)-2-(4-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9-4-6-10(7-5-9)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m1./s1 |
Clé InChI |
IAMWCVPKYDLDSZ-RFVHGSKJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@H]2CCCN2.Cl |
SMILES canonique |
CC1=CC=C(C=C1)C2CCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
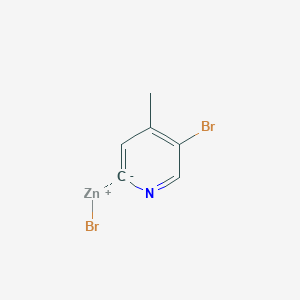
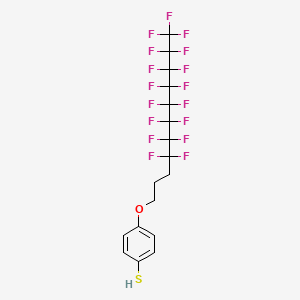
![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
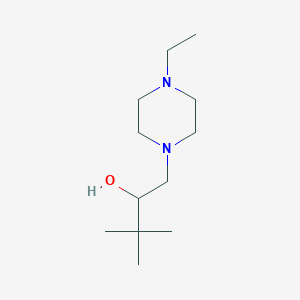

![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
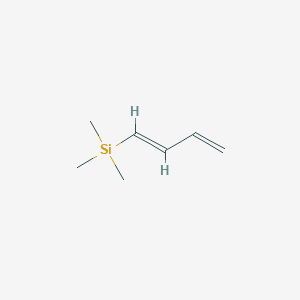
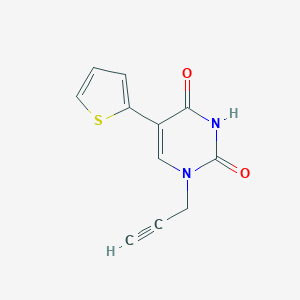
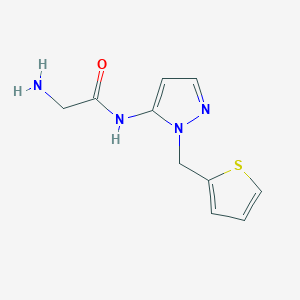

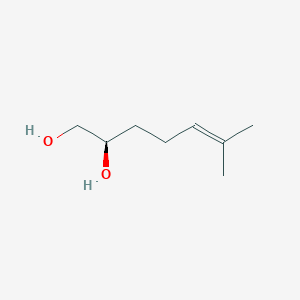
![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)
